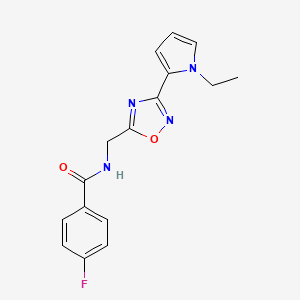
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide, also known as EPOB, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPOB is a synthetic compound that was first developed in 2010 by researchers at the University of California, San Francisco, as a modulator of the Wnt signaling pathway.
Aplicaciones Científicas De Investigación
Drug Discovery and Pharmacological Applications
Compounds related to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide have been extensively studied for their pharmacological potential. For instance, derivatives of fluorobenzamide have been investigated for their antiviral properties, particularly against HIV by inhibiting the integrase enzyme, a critical component in the viral replication process. This research indicates a broader implication for compounds containing the fluorobenzamide moiety in antiviral therapy (Monteagudo et al., 2007).
Antimicrobial and Antifungal Research
Further studies into compounds with the 1,2,4-oxadiazole structure, akin to the subject compound, demonstrate significant antimicrobial and antifungal activities. Such activities highlight their potential as leads in the development of new antimicrobial agents. The synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide, for example, showcases the antimicrobial activity of these compounds (Bayrak et al., 2009).
Cancer Research
In the realm of oncology, derivatives of fluorobenzamide have been explored for their antitumor properties. Novel fluorine-substituted compounds have shown activity against lung cancer, suggesting a potential application of similar compounds in cancer treatment. This indicates that the fluorobenzamide segment could contribute to the anticancer activity of molecules (Hammam et al., 2005).
Neurological Applications
Compounds with structures similar to the query have been tested for their potential in treating cognitive dysfunction, particularly those induced by neurotoxic agents. This suggests an avenue for research into neuroprotective agents, highlighting the relevance of such compounds in neuroscience and pharmacology (Ogawa et al., 1994).
Chemical Synthesis and Material Science
The chemical versatility of the compound is evident in its use in synthetic chemistry, where it serves as a building block for more complex molecules. Its synthesis and derivatives have implications in material science, particularly in developing fluorescent markers for biological assays (Arca et al., 2014).
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-2-21-9-3-4-13(21)15-19-14(23-20-15)10-18-16(22)11-5-7-12(17)8-6-11/h3-9H,2,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKNIGYLRKNRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-5-chloro-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2782128.png)

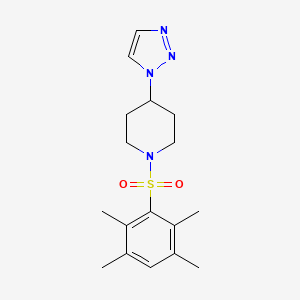
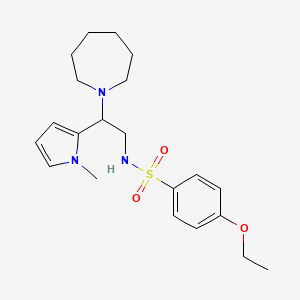
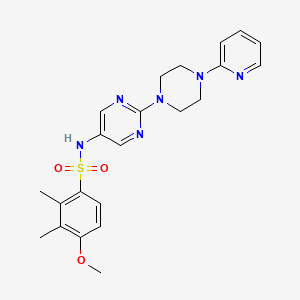
![N-(4-ethoxyphenyl)-2-[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2782137.png)
![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2782138.png)
amine hydrochloride](/img/structure/B2782139.png)
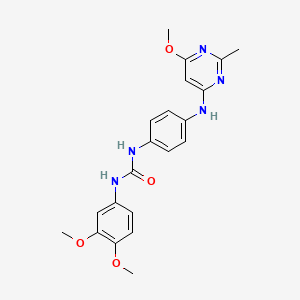
![3-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782141.png)

![4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2782143.png)